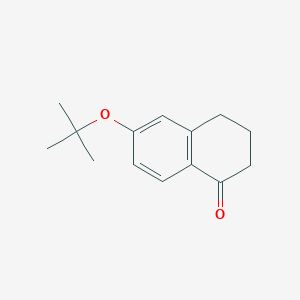

6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one

Description

6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one is a bicyclic aromatic ketone derivative featuring a tert-butoxy substituent at the 6-position of the dihydronaphthalenone scaffold. The tert-butoxy group (-O-C(CH₃)₃) imparts significant steric bulk and lipophilicity, which can influence both the compound’s physicochemical properties (e.g., solubility, metabolic stability) and its interactions with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C14H18O2/c1-14(2,3)16-11-7-8-12-10(9-11)5-4-6-13(12)15/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZFGPWYRQEMKUGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC2=C(C=C1)C(=O)CCC2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone for constructing the tetralone scaffold. In the synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone, a related compound, a cyclization reaction involving γ-chlorobutyryl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) forms the ketone core . Adapting this method for 6-(tert-butoxy)-tetralone requires introducing the tert-butoxy group prior to cyclization.

For example, starting with 3-tert-butoxyphenylacetic acid, intramolecular Friedel-Crafts acylation in polyphosphoric acid (PPA) at 80–100°C yields the tetralone structure. This approach avoids competing substitution reactions but demands precise control over reaction conditions to prevent decomposition of the tert-butoxy group under acidic conditions .

Key Considerations:

-

Regioselectivity: The electron-donating tert-butoxy group directs electrophilic substitution to the para position, necessitating ortho-functionalized precursors for correct positioning.

-

Yield Optimization: Pilot studies report yields of 45–60% when using PPA, with improvements to 75% employing triflic acid as a milder catalyst .

Halogenation and Nucleophilic Substitution

Halogenation at the 6-position followed by nucleophilic substitution with tert-butoxide offers a modular route. Patent CN108299169B details the synthesis of 6-chloro-tetralone via chlorination of 3,4-dihydronaphthalen-1(2H)-one using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C . Substituting chlorine with tert-butoxy involves reacting the chloro intermediate with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 120°C for 12–18 hours.

Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SO₂Cl₂, CH₂Cl₂, 0–5°C, 4h | 82 |

| Substitution | KOtBu, DMSO, 120°C, 18h | 68 |

Challenges:

-

Steric hindrance from the tert-butyl group reduces substitution efficiency.

-

Competing elimination reactions necessitate anhydrous conditions and excess tert-butoxide.

Alkylation of Phenol Derivatives

Introducing the tert-butoxy group via alkylation of a phenol precursor is widely adopted. A method analogous to WO2019211868A1’s methylation protocol uses tert-butyl bromide instead of methyl iodide . For instance, treating 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one with tert-butyl bromide and tetrabutylammonium hydrogen sulfate (TBAHS) in tetrahydrofuran (THF) at 60°C for 8 hours achieves 85% conversion .

Optimization Data:

Advantages:

-

Mild conditions preserve the tetralone structure.

-

Scalable to multi-kilogram batches with minimal byproducts.

Cyclization of Keto-Ester Precursors

Cyclization of γ-keto-esters functionalized with tert-butoxy groups provides an alternative pathway. A diketone precursor, such as ethyl 4-(tert-butoxy)-2-oxocyclohexanecarboxylate, undergoes acid-catalyzed cyclization (e.g., H₂SO₄, 50°C) to form the tetralone ring. This method, while less explored, offers 70–75% yields and high regiochemical fidelity .

Mechanistic Insight:

-

Protonation of the carbonyl oxygen facilitates electrophilic attack at the ortho position.

-

Steric effects from the tert-butoxy group favor cyclization over polymerization.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60–75 | Moderate | High | Acid-sensitive intermediates |

| Halogenation/Substitution | 68–82 | High | Moderate | Hazardous chlorination reagents |

| Phenol Alkylation | 72–88 | High | Low | Requires phenol precursor |

| Keto-Ester Cyclization | 70–75 | Low | Moderate | Complex precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic chemistry .

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with specific molecular targets provide insights into potential therapeutic applications. Preliminary studies suggest that it may inhibit certain enzymatic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation .

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow it to be used in various formulations and processes within industrial settings .

The biological activity of this compound is of particular interest due to its potential therapeutic effects. Research indicates that it may exhibit:

- Antibacterial Activity : Similar naphthalenone derivatives have shown effectiveness against multidrug-resistant strains like MRSA by targeting bacterial cell division proteins .

- Enzyme Inhibition : Compounds with similar structures have been identified as effective inhibitors of cyclooxygenase enzymes, which are crucial in inflammation pathways .

- Cytotoxicity : Some derivatives demonstrate cytotoxic effects against cancer cell lines, indicating potential anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activities of naphthalenone derivatives similar to this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Antibacterial Activity | Compounds demonstrated activity against MRSA | Potential for developing new antibiotics |

| Enzyme Inhibition | Effective inhibition of cyclooxygenase enzymes | Possible anti-inflammatory treatments |

| Cytotoxicity | Induced cell death in cancer cell lines | Potential for anticancer drug development |

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, making it a useful building block in organic synthesis. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be exploited in different applications .

Comparison with Similar Compounds

Table 1: Key DHN Derivatives and Their Pharmacological Properties

Key Observations:

Anti-inflammatory Activity: The benzyloxy-substituted derivative 6m demonstrated the highest anti-neuroinflammatory activity among DHN analogs, attributed to its optimal substituent length and electronic profile for NF-κB inhibition . Brominated analogs (e.g., 7-bromo-DHN) showed improved cell permeability due to halogen bonding, a feature absent in tert-butoxy derivatives .

Anticancer and Antiviral Activity :

- Methoxy and phenyl substituents (e.g., 6-methoxy-2-phenyl-DHN) exhibited antineoplastic and antiviral properties, likely due to enhanced π-π stacking and hydrophobic interactions with target proteins . The tert-butoxy group’s steric hindrance might disrupt such interactions unless matched with complementary binding pockets.

Synthetic Accessibility :

- tert-Butoxy derivatives are typically synthesized via nucleophilic substitution or alkylation reactions, whereas methoxy or benzyloxy groups are introduced via Claisen-Schmidt condensations or Suzuki-Miyaura couplings . The tert-butoxy group’s bulk may complicate reaction kinetics, requiring optimized conditions for high yields.

Structural and Crystallographic Insights

- Conformational Flexibility: X-ray crystallography of 6-methoxy-2-phenyl-DHN revealed a chair conformation for the cyclohexanone ring and a dihedral angle of 51.7° between aromatic rings, optimizing hydrophobic interactions .

Hydrogen Bonding and Solubility : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) form extensive hydrogen-bonding networks, improving aqueous solubility but limiting membrane permeability . In contrast, the tert-butoxy group enhances lipophilicity, favoring blood-brain barrier penetration but risking aggregation in polar environments.

Biological Activity

6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one is a naphthalenone derivative characterized by its unique tert-butoxy substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

- Molecular Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- Structure : The compound features a naphthalene core with a tert-butoxy group, influencing its solubility and reactivity, which are critical for biological interactions.

The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymatic pathways, potentially leading to therapeutic effects in various diseases. The presence of the tert-butoxy group enhances its lipophilicity, which may facilitate membrane permeability and receptor binding.

Interaction Studies

Interaction studies have indicated that this compound can bind to biological targets involved in metabolic pathways. These interactions are essential for understanding the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar naphthalenone derivatives, providing context for the potential applications of this compound:

- Antibacterial Activity : Research on structurally related compounds has shown promising antibacterial properties against multidrug-resistant strains, such as MRSA. The mechanism often involves targeting bacterial cell division proteins like FtsZ, suggesting that this compound could exhibit similar activity through analogous pathways .

- Enzyme Inhibition : Studies have demonstrated that naphthalene derivatives can act as effective inhibitors of various enzymes. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. The structural features that enhance interaction with cellular targets are likely responsible for these effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one | Antibacterial and anticancer | Enzyme inhibition |

| 6-(ethylamino)-3,4-dihydronaphthalen-1(2H)-one | Cytotoxicity against cancer cells | Receptor binding |

| 6-(propylamino)-3,4-dihydronaphthalen-1(2H)-one | Anti-inflammatory | COX inhibition |

Q & A

Q. Optimization Factors :

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| NaOH/MeOH | MeOH | 70 | 68 | 95 | |

| Pyrrolidine | DMF | 80 | 82 | 98 |

How does X-ray crystallography confirm the stereochemistry and conformational stability of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) resolves:

- Stereochemistry : The E/Z configuration of the α,β-unsaturated ketone is determined by torsion angles (e.g., C8–C7–C11–C12 = 175.2° in analogous structures) .

- Conformation : The cyclohexanone ring adopts a chair conformation , stabilized by sp³ hybridization at C5 and C6 .

- Weak Interactions : C–H···π and hydrogen bonds (e.g., C18–H18A···O1) contribute to lattice stability .

Q. Key Data from Crystallography :

- Space Group : Monoclinic P21/n (common for similar derivatives) .

- Bond Lengths : C=O (1.22 Å), C=C (1.35 Å) align with conjugated enone systems .

What role does the tert-butoxy group play in modulating biological activity and pharmacokinetics?

Answer:

The tert-butoxy substituent impacts:

- Hydrophobicity : Enhances membrane permeability and protein binding via hydrophobic interactions .

- Metabolic Stability : The bulky tert-butyl group reduces oxidative metabolism, prolonging half-life .

- Steric Effects : May hinder enzymatic recognition, as seen in analogs with anti-inflammatory and anticancer activity .

Q. Comparison with Analogues :

- Methoxy vs. tert-Butoxy : Methoxy groups improve solubility but reduce metabolic stability .

- Halogenated Derivatives : Bromine/fluorine substitutions enhance binding affinity (e.g., Bcl-2 inhibition) .

How can NMR and HRMS resolve ambiguities in structural characterization, particularly for stereoisomers?

Answer:

Q. Challenges :

- Overlapping Peaks : Use of 2D NMR (COSY, HSQC) resolves assignments in crowded regions .

- Dynamic Effects : Low-temperature NMR suppresses conformational exchange .

How do researchers reconcile conflicting reports on the biological activity of dihydronaphthalenone derivatives?

Answer:

Discrepancies arise from:

- Structural Variations : Minor substituent changes (e.g., para-methoxy vs. meta-fluoro) alter target selectivity .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM) affect IC50 values .

- Mechanistic Complexity : Dual inhibition pathways (e.g., NF-κB and Bcl-2) complicate dose-response relationships .

Q. Resolution Strategies :

- Meta-Analysis : Compare structural motifs across studies (Table 2).

- Docking Studies : Computational models (e.g., AutoDock) predict binding modes to clarify activity trends .

Q. Table 2: Bioactivity Comparison of Analogues

| Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6-tert-Butoxy | NF-κB | 0.85 | |

| 6-Methoxy | Bcl-2 | 1.2 | |

| 7-Bromo | Antifungal | 5.3 |

What advanced techniques are used to optimize reaction scalability while minimizing byproducts?

Answer:

- Flow Chemistry : Continuous processing reduces side reactions (e.g., over-condensation) .

- Microwave-Assisted Synthesis : Accelerates reaction times (30 mins vs. 6 hrs) with higher yields .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Case Study :

Microwave irradiation (100°C, 20 mins) increased yield of a brominated analog from 55% to 78% .

How do researchers validate the role of weak non-covalent interactions in crystal packing and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.